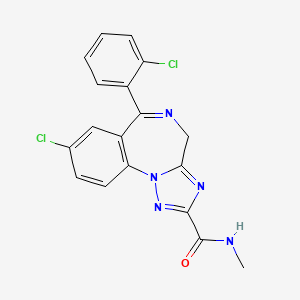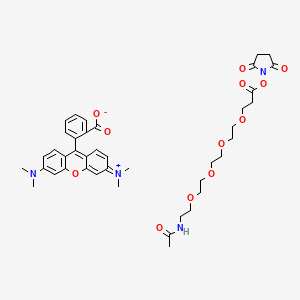
Tamra-peg4-nhs
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tamra-peg4-nhs is a fluorescent dye derivative of tetramethylrhodamine (TAMRA) containing four polyethylene glycol (PEG) units. It is widely used in biochemical and biophysical research due to its ability to form stable ester bonds with primary amines, making it an excellent tool for labeling and tracking biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
Tamra-peg4-nhs is synthesized by reacting tetramethylrhodamine with a PEG4 linker and an N-hydroxysuccinimide (NHS) ester. The reaction typically involves the following steps:
Activation of PEG4: The PEG4 linker is activated by reacting it with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Conjugation with TAMRA: The activated PEG4-NHS is then reacted with tetramethylrhodamine under mild conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of PEG4 and NHS are reacted in industrial reactors.
Purification: The product is purified using techniques like chromatography to ensure high purity and yield.
Quality Control: The final product undergoes rigorous quality control to meet industry standards.
化学反应分析
Types of Reactions
Tamra-peg4-nhs primarily undergoes substitution reactions due to the presence of the NHS ester group. It reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: Primary amines, such as lysine residues in proteins.
Major Products
The major product of the reaction between this compound and a primary amine is a fluorescently labeled biomolecule with a stable amide bond .
科学研究应用
Tamra-peg4-nhs has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in labeling proteins, nucleic acids, and other biomolecules for imaging and tracking in biological systems.
Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of antibody-drug conjugates.
Industry: Applied in the development of biosensors and other analytical tools
作用机制
Tamra-peg4-nhs exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine group to form an amide bond, resulting in the covalent attachment of the fluorescent dye to the target molecule. This allows for the tracking and imaging of the labeled biomolecule in various applications .
相似化合物的比较
Similar Compounds
Tamra-peg4-azide: Another derivative of tetramethylrhodamine with an azide group instead of an NHS ester. It is used in click chemistry reactions.
Tamra-peg4-tetrazine: Contains a tetrazine group and is used for bioorthogonal labeling.
Tamra-peg4-biotin: Contains a biotin group and is used for biotinylation and subsequent affinity purification.
Uniqueness
Tamra-peg4-nhs is unique due to its NHS ester group, which allows for efficient and stable labeling of primary amines. This makes it particularly useful for labeling proteins and other biomolecules in a wide range of research applications .
属性
分子式 |
C41H50N4O12 |
|---|---|
分子量 |
790.9 g/mol |
IUPAC 名称 |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C24H22N2O3.C17H28N2O9/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-14(20)18-5-7-25-9-11-27-13-12-26-10-8-24-6-4-17(23)28-19-15(21)2-3-16(19)22/h5-14H,1-4H3;2-13H2,1H3,(H,18,20) |
InChI 键 |
ZYSSSSPFIIYLKL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




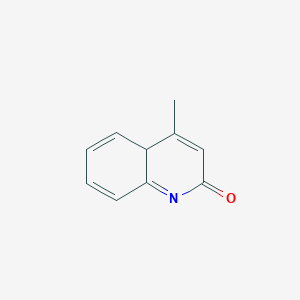
![N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide](/img/structure/B12367282.png)
![[1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid](/img/structure/B12367291.png)


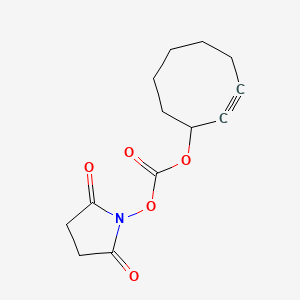

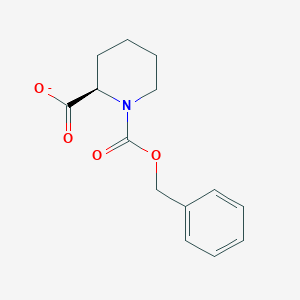
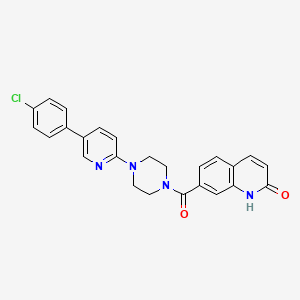
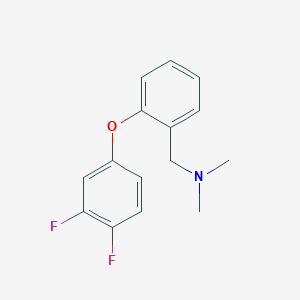
![6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one](/img/structure/B12367318.png)
